molecular formula C11H13N3 B2892025 1-benzyl-4-methyl-1H-pyrazol-3-amine CAS No. 1174838-25-5

1-benzyl-4-methyl-1H-pyrazol-3-amine

Cat. No. B2892025
CAS RN: 1174838-25-5
M. Wt: 187.246
InChI Key: DUEGSZUKVOJROP-UHFFFAOYSA-N
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Description

“1-benzyl-4-methyl-1H-pyrazol-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. For instance, one synthesis method involves the reaction of hydrazones and α-bromo ketones . Another method involves the use of glyoxal and ammonia . The exact synthesis process can vary depending on the desired end product and the specific conditions of the reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques such as NMR spectroscopy . The molecule has a complex structure with multiple carbon, hydrogen, and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, one reaction involves the formation of multi-substituted pyrazoles . The exact reactions can vary depending on the specific conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 187.24 and a refractive index of 1.5400 to 1.5450 at 20°C . It is colorless to light yellow in appearance .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Biological Activity : Compounds synthesized from hydroxymethyl pyrazole derivatives have been characterized and studied for their biological activities against cancer and microbes. The structural identification was achieved using various spectroscopic methods and X-ray crystallography, revealing insights into their geometric parameters and potential as antitumor, antifungal, and antibacterial agents (A. Titi et al., 2020).

Addition and Cycloaddition Reactions : Pyrazole derivatives have been studied for their reactivity in addition and cycloaddition reactions, providing valuable insights into synthetic pathways that can be utilized in developing new compounds with potential applications in various fields (M. F. Aly et al., 1997).

Catalysis

Palladium-Catalyzed Asymmetric Allylic Amination : The use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination demonstrates the steric control of η3-allyl configuration and site-selective nucleophilic attack, highlighting the potential of pyrazole derivatives in catalysis (A. Togni et al., 1996).

Materials Science

Functional Modification of Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole derivatives, have shown enhanced physical and mechanical properties, indicating their utility in materials science and potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Biological Activity

Synthesis, Characterization, and Biological Activity of Metal Complexes : The synthesis of metal complexes with pyrazole derivatives has been explored, showing potent cytotoxic activity against human cancer cells and antimicrobial activity against bacteria and yeasts, suggesting their potential in developing new therapeutic agents (J. Asegbeloyin et al., 2014).

Safety and Hazards

“1-benzyl-4-methyl-1H-pyrazol-3-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

The future directions for “1-benzyl-4-methyl-1H-pyrazol-3-amine” could involve its use in the preparation of various amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .

properties

IUPAC Name

1-benzyl-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEGSZUKVOJROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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